molecular formula C16H13NO2 B11405448 1-Benzyl-7-methylindoline-2,3-dione

1-Benzyl-7-methylindoline-2,3-dione

Cat. No.: B11405448
M. Wt: 251.28 g/mol
InChI Key: WKDZMDDKEWUVFW-UHFFFAOYSA-N
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Description

1-Benzyl-7-methylindoline-2,3-dione is an N-substituted isatin derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and biological research . Isatin scaffolds are known to cross the blood-brain barrier, making them valuable for central nervous system (CNS) studies . Research on similar N-alkyl and N-benzyl isatin derivatives has demonstrated potent free radical scavenging properties, with specific compounds showing a strong protective effect (up to 69.7%) against hydrogen peroxide-induced apoptosis in neuronal PC12 cell models . Furthermore, isatin-based compounds are investigated as inhibitors for enzymes like α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes . The structural motif of the 1-benzyl group is a common feature in various biologically active isatins, which have been associated with analgesic, anticonvulsant, and anti-inflammatory effects . This compound serves as a versatile building block for developing novel therapeutic agents and probing biochemical mechanisms in oxidative stress and metabolic disorders.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-benzyl-7-methylindole-2,3-dione

InChI

InChI=1S/C16H13NO2/c1-11-6-5-9-13-14(11)17(16(19)15(13)18)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

WKDZMDDKEWUVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methylindoline-2,3-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the palladium-catalyzed intramolecular amination of ortho-substituted arylamines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and Friedel-Crafts catalysts are often employed.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Halogenated or alkylated indoline derivatives.

Scientific Research Applications

Synthesis and Structural Insights

1-Benzyl-7-methylindoline-2,3-dione can be synthesized through various methods involving the reaction of isatin derivatives with benzyl halides. The general synthetic route includes:

  • Formation of Indoline Derivative : The initial step involves the reaction of isatin with a suitable alkyl halide (e.g., benzyl bromide) under specific conditions (e.g., refluxing in an organic solvent).
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antidiabetic Potential

Recent studies have shown that indoline-2,3-dione derivatives exhibit significant inhibitory activity against enzymes related to diabetes management:

  • α-Glucosidase and α-Amylase Inhibition : A series of indoline-2,3-dione derivatives were evaluated for their ability to inhibit α-glucosidase and α-amylase enzymes. Among these compounds, some exhibited IC50 values comparable to acarbose, a standard antidiabetic drug. For instance, specific derivatives demonstrated IC50 values ranging from 0.90 μM to 1.20 μM for α-glucosidase inhibition .

Anticancer Activity

Indoline derivatives have been investigated for their anticancer properties:

  • NCI Testing : The National Cancer Institute (NCI) has evaluated various indoline derivatives for their cytotoxic effects against a panel of human tumor cell lines. Compounds derived from indoline-2,3-dione have shown promising results with significant growth inhibition rates . For instance, a compound similar to this compound was tested and displayed an average cell growth inhibition rate of approximately 12.53% .

Case Study 1: Antidiabetic Agents

In a study focusing on the synthesis of benzene sulfonamide derivatives based on indoline-2,3-dione, several compounds were identified as potential antidiabetic agents due to their inhibitory effects on α-glucosidase and α-amylase. The most effective compounds demonstrated IC50 values significantly lower than those of traditional inhibitors like acarbose .

Case Study 2: Anticancer Drug Development

A derivative of this compound was subjected to comprehensive biological evaluation by the NCI. This study aimed to identify new candidates for cancer therapy by assessing their efficacy against various cancer cell lines. The results indicated that certain modifications in the indoline structure could enhance anticancer activity while maintaining favorable pharmacokinetic properties .

Comparative Data Table

Compound NameActivity TypeIC50 Values (μM)Reference
This compoundα-Glucosidase Inhibitor0.90 - 1.20
Indoline Derivative AAnticancer ActivityMean GI50 = 15.72
Benzene Sulfonamide Derivative Bα-Amylase Inhibitor1.10 - 1.60

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methylindoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones, such as 1,4-disubstituted derivatives (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-diones), share a similar dione motif but differ in their heterocyclic framework. Key distinctions include:

  • Synthesis : Piperazine-2,3-diones are synthesized via reductive alkylation of ethylenediamine with carbonyl compounds, followed by reaction with diethyl oxalate . In contrast, indoline-2,3-diones typically arise from cyclization or substitution reactions on indole precursors .
  • Bioactivity: Piperazine-2,3-diones exhibit potent anthelmintic activity (e.g., inhibition of Enterobius vermicularis and Fasciola hepatica), attributed to improved lipophilicity (ClogP values: 1.8–3.2) compared to unmodified piperazine .
(b) Benzoxazolone and Benzothiazinone Derivatives

Benzoxazolones and benzothiazinones are heterocyclic scaffolds with demonstrated affinity for sigma (σ) receptors. Modifications to these frameworks highlight the role of the dione group:

  • Receptor Affinity : Benzoxazolones show high σ1 affinity (Ki = 2.6–30 nM) but moderate σ2 selectivity. In contrast, indoline-2,3-dione derivatives exhibit reversed selectivity, with low σ1 affinity (>844 nM) but high σ2 affinity (Ki = 42 nM) and selectivity (σ1/σ2 ratio >72) . The additional carbonyl group in indoline-2,3-dione likely disrupts σ1 binding while enhancing σ2 interactions.
(c) 7-Substituted Benzonorbornadienes

Their preparation via benzyne cycloaddition underscores the importance of regioselectivity in polycyclic systems, a consideration relevant to functionalizing indoline-2,3-diones at the 7-position .

Physicochemical and Pharmacokinetic Properties

Property 1-Benzyl-7-methylindoline-2,3-dione Piperazine-2,3-dione Derivatives Benzoxazolone Derivatives
Core Structure Indoline-2,3-dione Piperazine-2,3-dione Benzoxazolone
Lipophilicity (ClogP) Estimated ~2.5–3.5* 1.8–3.2 1.5–2.8
Receptor Affinity σ2-selective (hypothesized) Anthelmintic (no σ data) σ1-selective (Ki = 2.6 nM)
Synthetic Complexity Moderate (substitution-sensitive) Low to moderate High (regioselectivity)

*Estimated based on benzyl and methyl substituent contributions.

Key Research Findings

Substituent Effects: Benzyl groups enhance lipophilicity and may improve blood-brain barrier penetration, critical for CNS-targeted indoline-diones .

Biological Activity :

  • Indoline-2,3-diones with electron-withdrawing groups (e.g., carbonyl) show σ2 selectivity, whereas electron-donating groups favor σ1 binding .
  • Piperazine-2,3-diones’ anthelmintic efficacy correlates with ClogP values, suggesting similar optimization strategies for indoline-diones .

Q & A

Q. How can synergistic effects with existing antibiotics be quantified to overcome resistance mechanisms?

  • Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy. Mechanistic studies (e.g., efflux pump inhibition assays with verapamil) can identify pathways disrupted by the compound .

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